2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid
Description
This compound is a thiazolidinone derivative characterized by a (Z)-configured 2-chloro-3-phenylallylidene substituent at position 5 of the thiazolidinone core and an ethanesulfonic acid group at position 2. The sulfonic acid moiety enhances water solubility, while the chloro-phenylallylidene group contributes to its planar, conjugated structure, which is critical for biological interactions such as enzyme inhibition or receptor binding . Its molecular weight is 355.0007 g/mol, and it is structurally distinct due to the combination of sulfonic acid and halogenated aromatic substituents .
Properties
IUPAC Name |
2-[(5Z)-5-[(Z)-2-chloro-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S3/c15-11(8-10-4-2-1-3-5-10)9-12-13(17)16(14(21)22-12)6-7-23(18,19)20/h1-5,8-9H,6-7H2,(H,18,19,20)/b11-8-,12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPFVHPVKYHOQU-QAHSQZNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O)\Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((Z)-5-((Z)-2-chloro-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid, a derivative of thiazolidinone, has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound exhibits significant potential in the treatment of diabetic complications through the inhibition of aldose reductase.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 389.88 g/mol. The compound features a thiazolidine ring, a chloro-substituted phenyl group, and an ethanesulfonic acid moiety, which contribute to its biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Thiazolidine Ring | Contains sulfur and nitrogen atoms |
| Chloro-substituted Phenyl | Enhances reactivity and biological interaction |
| Ethanesulfonic Acid Moiety | Increases solubility and bioavailability |
The primary mechanism by which this compound exerts its biological effects is through the inhibition of aldose reductase. This enzyme is implicated in the conversion of glucose to sorbitol, a process that can lead to diabetic complications if unregulated. By inhibiting this enzyme, the compound may help mitigate oxidative stress and other complications associated with diabetes.
Anticancer Properties
Research has indicated that thiazolidinone derivatives exhibit significant anticancer activity. The specific compound under discussion has shown promise in various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation.
Anti-inflammatory Effects
The compound's anti-inflammatory properties are attributed to its ability to modulate inflammatory pathways. It has been studied for its effects on cytokine production and the inhibition of inflammatory mediators.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further investigation in infectious disease treatment.
Case Studies and Research Findings
-
Study on Aldose Reductase Inhibition :
- A study demonstrated that this compound significantly inhibited aldose reductase activity in vitro, leading to decreased sorbitol levels in diabetic models. This suggests potential therapeutic applications for managing diabetic complications.
-
Anticancer Activity Assessment :
- In a series of assays on human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited IC50 values indicating strong antiproliferative effects, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.
-
Anti-inflammatory Mechanism Exploration :
- Research highlighted the compound's ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, showcasing its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Structural Analogues in the Thiazolidinone Family
Below is a comparative analysis with structurally related compounds:
Table 1: Key Structural and Functional Comparisons
*Estimated based on structural analogs.
Key Observations:
Substituent Effects: The target compound’s chloro-phenylallylidene group introduces steric and electronic effects distinct from nitrobenzylidene or fluorobenzylidene substituents in analogs . Chlorine’s electronegativity and phenyl conjugation may enhance binding to hydrophobic enzyme pockets. Ethanesulfonic acid at position 3 provides superior aqueous solubility compared to non-ionic groups (e.g., acetic acid in or thioxo in ), which could improve bioavailability .
Biological Activity :
- While the target compound’s anticancer activity is inferred from structural analogs, 4-nitrobenzylidene derivatives exhibit potent cytotoxicity (IC50: 1.5–8.2 µM against MCF-7 and HeLa cells) .
- 3-Fluorobenzylidene analogs show kinase inhibition (e.g., EGFR IC50: 0.89 µM) due to fluorine’s strong hydrogen-bonding capacity .
Synthetic Routes :
- The target compound’s synthesis likely follows a piperidine-catalyzed condensation of 2-thioxothiazolidin-4-one with 2-chloro-3-phenylpropenal, similar to methods in .
- By contrast, rhodanine derivatives (e.g., ) require multi-step heterocyclic coupling, reducing yield efficiency .
Functional Group Impact on Pharmacokinetics
- Sulfonic Acid vs. Esters : Unlike sulfonylurea pesticides (e.g., metsulfuron methyl in ), the target compound’s sulfonic acid group avoids ester hydrolysis, improving metabolic stability.
- Halogenation : The chloro substituent may reduce oxidative metabolism compared to fluoro analogs, prolonging half-life .
Stereochemical Considerations
The (Z)-configuration of the allylidene group in the target compound is critical for maintaining planarity, which facilitates π-π stacking with biological targets. Analogues with (E)-configurations (e.g., in ) show reduced activity due to steric clashes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
